BenchChemオンラインストアへようこそ!

Eumenine mastoparan-AF

Antimicrobial peptides MIC comparison EMP peptide analogs

Eumenine mastoparan-AF (EMP-AF) is a 14-residue, C-terminally amidated, cationic antimicrobial peptide (AMP) first isolated in 2000 from the venom of the solitary wasp Anterhynchium flavomarginatum micado. The peptide adopts an amphipathic α-helical conformation in membrane-mimetic environments and demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

Molecular Formula
Molecular Weight
Cat. No. B1576612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEumenine mastoparan-AF
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eumenine Mastoparan-AF (EMP-AF) Procurement Guide: Antimicrobial Peptide from Solitary Wasp Venom


Eumenine mastoparan-AF (EMP-AF) is a 14-residue, C-terminally amidated, cationic antimicrobial peptide (AMP) first isolated in 2000 from the venom of the solitary wasp Anterhynchium flavomarginatum micado [1]. The peptide adopts an amphipathic α-helical conformation in membrane-mimetic environments and demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria [2]. EMP-AF belongs to the mastoparan peptide family and represents the first antimicrobial peptide discovered in solitary wasp venom, establishing a distinct subfamily within this class of membrane-active peptides [3].

Why Generic Mastoparan Substitution Fails: EMP-AF Procurement Considerations for Antimicrobial Research


EMP-AF cannot be substituted interchangeably with other mastoparan family peptides due to substantial functional divergence arising from discrete sequence variations. A comparative study of three natural mastoparans (mastoparan C, mastoparan-AF, and mastoparan L) with near-identical structural parameters except hydrophobicity demonstrated that modest differences in this physicochemical property produce markedly different antimicrobial selectivity and hemolytic profiles [1]. Mastoparan C, the most hydrophobic variant, exhibits the highest hemolytic activity, whereas mastoparan-AF, with intermediate hydrophobicity, achieves optimal antimicrobial selectivity [1]. Furthermore, C-terminal amidation is essential for EMP-AF activity—the deamidated acidic form shows significantly reduced antibiotic effect and membrane permeabilization capacity [2]. Even closely related EMP analogs (EMP-ER-OR, EMP-ER-D2K2) exhibit negligible antimicrobial activity compared to EMP-AF-OR [3]. These findings underscore that procurement decisions cannot rely on class-level assumptions; activity and selectivity are exquisitely sensitive to primary sequence and terminal modifications.

EMP-AF Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


EMP-AF vs. EMP-ER and EMP-ER-D2K2 Analogs: Comparative Antimicrobial Activity Against Gram-Positive and Gram-Negative Bacteria

In a direct head-to-head comparison of EMP peptide analogs, only EMP-AF-OR demonstrated concentration-dependent growth inhibition against all bacterial species tested, whereas EMP-ER-D2K2 showed activity only against Bacillus subtilis at 200 μg/mL, and EMP-ER-OR reduced final culture density but did not affect growth kinetics [1]. EMP-AF-OR exhibited MIC values of 10 μg/mL against B. subtilis, 25 μg/mL against S. aureus, 25 μg/mL against E. coli, and 200 μg/mL against P. aeruginosa [1].

Antimicrobial peptides MIC comparison EMP peptide analogs Gram-positive Gram-negative

EMP-AF vs. Mastoparan C and Mastoparan L: Hydrophobicity-Driven Selectivity Differentiation

A cross-study comparison of three natural mastoparans—mastoparan C, mastoparan-AF, and mastoparan L—with nearly identical structural parameters except hydrophobicity revealed that mastoparan-AF demonstrates superior antimicrobial selectivity [1]. Mastoparan C, the most hydrophobic variant, displays the highest helical content and hemolytic activity, while mastoparan L, the least hydrophobic, exhibits the weakest antimicrobial potency [1]. Mastoparan-AF, with intermediate hydrophobicity, achieves an optimal balance: enhanced antimicrobial efficacy while minimizing hemolytic activity [1].

Mastoparan peptides Hydrophobicity Therapeutic index Hemolytic activity Selectivity

EMP-AF vs. Clinically Used Antibiotics: Activity Against Multiple-Antibiotic-Resistant E. coli Isolates

In a cross-study comparison, mastoparan-AF exhibited potent antimicrobial activity against 21 multiple-antibiotic-resistant E. coli isolates at concentrations of 4-16 μg/mL [1]. Notably, mastoparan-AF demonstrated rapid bactericidal activity against E. coli within a short period and acted synergistically with cephalothin and gentamicin against select antibiotic-resistant E. coli isolates [1]. In a separate study, mastoparan-AF showed MIC and MBC values of 16-32 μg/mL against multi-antibiotic-resistant E. coli O157:H7 and 4-8 μg/mL against diarrheagenic E. coli veterinary isolates [2].

Antibiotic resistance MDR E. coli Synergy Cephalothin Gentamicin

EMP-AF vs. Colistin: Activity Against Colistin-Resistant Multidrug-Resistant Acinetobacter baumannii

In a cross-study investigation, mastoparan-AF (MP-AF) exhibited potent antimicrobial activity against the reference strain Acinetobacter baumannii ATCC 15151 and seven multidrug-resistant A. baumannii (MDRAB) clinical isolates, with MIC values of 2-16 μg/mL [1]. Critically, MP-AF retained activity against colistin-resistant MDRAB isolate E0158 [1], a significant finding given that colistin is a last-resort antibiotic for MDR A. baumannii infections.

Acinetobacter baumannii MDRAB Colistin resistance Nosocomial infections Last-resort antibiotics

EMP-AF vs. EMP-EM Peptides: Differential Hemolytic Activity Profile

Cross-study comparison of EMP family peptides reveals that EMP-EM1 and EMP-EM2 show virtually no hemolytic activity on human or mouse erythrocytes [1], whereas EMP-AF exhibits significant hemolytic activity in human erythrocytes [2]. This difference highlights the importance of selecting the appropriate EMP variant for specific research applications: EMP-EM peptides offer minimal mammalian membrane perturbation, while EMP-AF provides a broader activity profile including both antimicrobial and hemolytic/mast cell degranulating effects [3].

Hemolysis Selectivity Membrane specificity EMP peptides Mammalian cytotoxicity

EMP-AF C-Terminal Amidation: Essential Structural Requirement for Activity

In a direct comparison of EMP-AF structural variants, the C-terminally amidated form (native) demonstrated significantly superior activity compared to the deamidated acidic form [1]. The permeability of liposomes and the antibiotic effect showed a significant reduction when the C-terminus was deamidated [1]. Additionally, removal of the three N-terminal amino acid residues rendered the peptide completely inactive both in liposomes and against bacteria [1]. Three synthetic analogs (EMP-AF-1 through EMP-AF-3) were tested together with native EMP-AF, confirming the importance of the C-terminal amide structure for biological activities [2].

C-terminal amidation Structure-activity relationship Peptide modification Membrane permeabilization Post-translational modification

EMP-AF Procurement Scenarios: Optimal Research Applications Based on Quantitative Differentiation Evidence


Screening Programs Targeting Multidrug-Resistant Gram-Negative Pathogens

Research groups screening antimicrobial candidates against MDR Gram-negative pathogens should prioritize EMP-AF based on demonstrated activity against multiple-antibiotic-resistant E. coli isolates at 4-16 μg/mL and colistin-resistant MDR Acinetobacter baumannii at 2-16 μg/mL [1][2]. The peptide's ability to act synergistically with cephalothin and gentamicin provides an additional avenue for combination therapy development [1]. EMP-AF is the only EMP analog with confirmed broad-spectrum activity against both reference strains and clinical MDR isolates [3].

Membrane-Active Peptide Mechanistic Studies Requiring Defined Structural Determinants

Investigators studying the relationship between peptide structure and membrane activity should procure EMP-AF as a validated scaffold with well-characterized structural requirements. Studies confirm that C-terminal amidation is essential for activity—deamidation significantly reduces both antibiotic effect and membrane permeabilization—while N-terminal truncation abolishes activity entirely [4]. EMP-AF's adoption of an amphipathic α-helical conformation in membrane environments makes it suitable for biophysical studies correlating secondary structure with lytic function [4].

Hydrophobicity-Selectivity Relationship Studies in AMP Development

Programs investigating the relationship between hydrophobicity and antimicrobial selectivity should employ EMP-AF as an intermediate-hydrophobicity comparator. A comparative study of three mastoparans with varying hydrophobicity identified mastoparan-AF as having the optimal selectivity profile—superior to both the more hydrophobic (mastoparan C, highest hemolysis) and less hydrophobic (mastoparan L, weakest antimicrobial activity) variants [5]. This positions EMP-AF as a valuable benchmark for evaluating novel AMPs designed with modulated hydrophobicity.

Differentiation from Non-Hemolytic EMP Variants for Application-Specific Selection

Researchers must distinguish between EMP-AF and EMP-EM peptides when selecting compounds for specific biological assays. EMP-AF exhibits significant hemolytic activity and mast cell degranulating effects [6], whereas EMP-EM1 and EMP-EM2 show virtually no hemolytic activity [7]. This functional divergence dictates application-specific selection: studies of membrane-active peptides with broader biological profiles should procure EMP-AF, while investigations requiring minimal mammalian cytotoxicity should select EMP-EM variants [8].

Quote Request

Request a Quote for Eumenine mastoparan-AF

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.